molecular formula C11H7ClN2 B2586762 2-chloro-9H-pyrido[2,3-b]indole CAS No. 26869-12-5

2-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B2586762
CAS No.: 26869-12-5
M. Wt: 202.64
InChI Key: KKTJYGKCUULHIN-UHFFFAOYSA-N
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Description

“2-chloro-9H-pyrido[2,3-b]indole” is a chemical compound . It is related to “2-Amino-9H-pyrido[2,3-b]indole”, also known as 2-amino-α-carboline, which is a mutagenic and carcinogenic heterocyclic amine present in foods cooked at high temperature and in cigarette smoke .


Synthesis Analysis

The synthesis of pyrido[2,3-b]indoles has been a topic of interest in recent years . A novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones has been developed . Another synthesis method involves the use of 2,6-dibenzylidene cyclopentanone and adjacent aminophenyl acetonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” is C11H7ClN2 . It is related to 9H-pyrido[2,3-b]indole, which has a molecular weight of 168.2 .

Scientific Research Applications

  • Chemical Properties and Synthesis Techniques

    • The synthesis of various derivatives of pyrido[2,3-b]indoles, including methods involving the use of CuI for catalyzing the synthesis of 9-phenyl-9H-pyrido[3,4-b]indoles, demonstrates the chemical versatility and potential applications of this compound in organic chemistry (Meesala et al., 2014).
    • Efforts in facile synthesis techniques of fluorinated derivatives of pyrido[2,3-b]indoles indicate its potential application in the development of new chemical entities for various applications (Iaroshenko et al., 2009).
  • Applications in Biological Studies

    • The study of the mutagenicity of amino-α-carbolines derived from pyrido[2,3-b]indoles showcases the compound's relevance in genetic and toxicological research (Yoshida et al., 1978).
    • Research on the tobacco carcinogen 2-amino-9H-pyrido[2,3-b]indole highlights the importance of understanding the metabolism and genotoxic effects of related compounds, thereby underscoring its significance in pharmacological and toxicological studies (Turesky et al., 2012).
  • Role in Material Science and Engineering

    • The development of host molecules such as 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole for blue phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the potential of pyrido[2,3-b]indole derivatives in advanced material science, particularly in the field of electronics and photonics (Cho et al., 2014).
  • Environmental and Health Impact Analysis

    • Investigations into the formation of carcinogenic compounds in grilled or fried meat, where 2-amino-9H-pyrido[2,3-b]indole is prevalent, provide crucial insights into environmental and health risks associated with dietary exposure to such compounds (Pfau et al., 1997).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-chloro-9h-pyrido[2,3-b]indole, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, cancer treatment, and the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various changes in cellular processes . These changes can include the inhibition of certain enzymes, the activation of specific receptors, or the disruption of critical biochemical pathways .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This property can significantly impact the bioavailability of a compound like this compound .

Result of Action

It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Moreover, the compound should be stored in a dry, cool place and kept away from oxidizing agents, strong acids, and strong bases .

Properties

IUPAC Name

2-chloro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTJYGKCUULHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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